molecular formula C13H19NO9 B7821818 Adrenaline bitartrate

Adrenaline bitartrate

Cat. No.: B7821818
M. Wt: 333.29 g/mol
InChI Key: YLXIPWWIOISBDD-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adrenaline Bitartrate, also known as epinephrine bitartrate, is the hydrogen tartrate salt of the endogenous catecholamine, (-)-adrenaline. This compound is a well-characterized agonist for alpha and beta-adrenergic receptors, making it a vital tool for researching sympathetic nervous system pathways, cardiac function, and bronchial responsiveness in physiological and pharmacological studies . The bitartrate salt form is commonly utilized to enhance the stability and solubility of the active molecule in aqueous solutions . Researchers employ this compound in various in vitro and ex vivo experiments to investigate its mechanisms, which include mediating vasoconstriction via alpha-1 receptors, increasing heart rate and contractility via beta-1 receptors, and inducing bronchodilation via beta-2 receptors . It has also been reported for use in efflux pump research in Gram-negative bacteria . This product is offered as a white to almost white powder and is characterized by a specific optical rotation of -15.0 to -18.0 deg (C=2, H2O) . It is supplied with a high purity of >98.0% as determined by HPLC and non-aqueous titration, ensuring consistent and reliable results . Proper handling is required, and the reagent must be stored refrigerated (0-10°C), protected from light and air, as it is a heat- and light-sensitive material . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXIPWWIOISBDD-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51-42-3
Record name Epinephrine hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Emergency Medicine

Adrenaline bitartrate is a critical drug in emergency settings, particularly for treating severe allergic reactions and cardiac arrest.

Anaphylaxis Treatment

Adrenaline is the first-line treatment for anaphylaxis, a life-threatening allergic reaction. It acts by causing vasoconstriction through alpha-1 receptor stimulation and bronchodilation via beta-2 receptors, effectively reversing the symptoms of anaphylaxis. The typical route of administration is intramuscularly, often via auto-injectors like EpiPen.

Cardiac Arrest Management

In cases of cardiac arrest, this compound is administered to enhance coronary perfusion pressure and improve the chances of return of spontaneous circulation (ROSC). A study highlighted that high doses of epinephrine can lead to improved resuscitation rates after prolonged cardiac arrest, with patients showing increased systolic blood pressures within minutes of administration .

Anesthesia and Surgical Applications

This compound is also utilized in anesthetic practices to prolong the effects of local anesthetics and manage intraoperative hypotension.

Local Anesthetic Augmentation

When combined with local anesthetics, this compound extends the duration of anesthesia by causing vasoconstriction at the injection site, which reduces systemic absorption and prolongs local effect. This combination is particularly useful in dental procedures and minor surgeries.

Mydriasis Induction

During ocular surgeries, adrenaline is used to induce mydriasis (pupil dilation), facilitating better surgical access and visibility .

Cardiovascular Applications

Adrenaline's role as a cardiac stimulant makes it valuable in various cardiovascular scenarios.

Treatment of Severe Bradycardia

In cases of bradycardia (abnormally slow heart rate), adrenaline can be administered to increase heart rate through its positive chronotropic effects on beta-1 adrenergic receptors .

Shock Management

This compound is employed in managing shock states (e.g., septic shock) where it helps restore hemodynamic stability by increasing systemic vascular resistance and cardiac output .

Pharmacodynamics and Mechanism of Action

This compound exerts its effects through a complex interaction with adrenergic receptors:

  • Alpha-1 Receptors : Cause vasoconstriction, increasing blood pressure.
  • Beta-1 Receptors : Enhance myocardial contractility and heart rate.
  • Beta-2 Receptors : Induce bronchodilation and peripheral vasodilation.

The pharmacokinetics show rapid distribution with a half-life of approximately 5-10 minutes post-intravenous administration .

Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

  • A study involving four patients who received high-dose epinephrine during cardiac arrest demonstrated significant increases in systolic blood pressure without major adverse effects such as dysrhythmias .
  • In pediatric cases of severe croup, adrenaline nebulization has shown rapid improvement in respiratory distress symptoms .

Safety and Side Effects

While this compound is generally safe when used appropriately, it can cause side effects such as tachycardia, hypertension, anxiety, and tremors due to its systemic sympathomimetic effects. Careful dosing and monitoring are essential, especially in vulnerable populations like infants or those with pre-existing cardiovascular conditions .

Chemical Reactions Analysis

Autoxidation in Alkaline Media

Epinephrine bitartrate undergoes autoxidation in alkaline environments (pH > 7.4), forming reactive intermediates and colored products. This process involves:

  • Superoxide (O₂- ⁻) generation : One-electron reduction of molecular oxygen by epinephrine’s anionic phenolic hydroxyl groups initiates radical chain reactions .

  • Semiquinone and quinone formation : Epinephrine semiquinone radicals (via H⁺ abstraction) further oxidize to epinephrine quinone .

  • Cyclization and dehydration : Quinones cyclize to leukoadrenochrome, which dehydrates to 5,6-dihydroxy-N-methylindole or oxidizes to adrenochrome and adrenolutin (λₘₐₓ = 347 nm) .

Key Observations:

ParameterObservationSource
Oxygen consumption3 molecules per epinephrine at pH > 10
Adrenolutin formationConfirmed via HPLC/UV/MS
Antioxidant inhibitionChlorogenic acid reduces ΔA₃₄₇ by 60–80%

Antioxidant Activity and Reactive Oxygen Scavenging

Epinephrine bitartrate demonstrates dual behavior as both a protector and target of oxidative stress:

  • Hydrogen atom transfer (HAT) : Dominates in nonpolar media (pentyl ethanoate), with O4a phenolic site being the most reactive .

  • Single proton loss electron transfer (SPLET) : Favored in aqueous media (Γ = 68.86–95.11%) .

Branching Ratios for Radical Scavenging :

PathwayNoradrenaline (%)Epinephrine (%)
HT-3a (O3a)3.063.57
HT-4a (O4a)96.8796.28
HT-7 (amine)0.070.15

Note: HT = Hydrogen transfer; O3a/O4a = phenolic oxygen sites.

Biochemical Interactions and Signaling Pathways

Epinephrine bitartrate modulates platelet activation and coagulation via:

  • Phosphatidylserine (PS) exposure : Triggered by Ca²⁺ influx (blocked by BAPTA-AM), Na⁺/H⁺ exchanger (NHE), and PI3-K signaling .

  • GPIIb/IIIa activation : Facilitates outside-in signaling, amplifying aggregation and procoagulant responses .

Inhibitor Effects on PS Exposure :

Inhibitor TargetInhibition (%)
Calcium chelation (BAPTA-AM)60–80
PI3-K (wortmannin)30–40
Na⁺/H⁺ exchanger (EIPA)50–60

Factors Influencing Reactivity

  • pH : Autoxidation rate increases 10-fold at pH 10 vs. pH 7.4 .

  • Metal ions : Cu²⁺-ascorbate mixtures enhance - OH production via Haber-Weiss cycles, partially inhibited by epinephrine’s chelation .

  • Antioxidants : Plant extracts (e.g., chamomile) exhibit dose-dependent inhibition, with prooxidant effects at high concentrations .

Thermodynamic Data for Key Reactions :

Reaction StepΔG (kcal/mol) at pH 7.4
O4a HAT (Noradrenaline)-6.17
O4a HAT (Epinephrine)-4.79

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Structural Properties

Adrenaline bitartrate differs from related catecholamines in its salt formulation. For instance:

  • Northis compound lacks a methyl group on the amine side chain, reducing β₂-receptor affinity .
  • Isoprenaline (a synthetic β-selective agonist) replaces the catechol hydroxyl groups with isopropyl groups, enhancing β-receptor selectivity but reducing α-activity .

Tartaric acid in this compound introduces chirality, which stabilizes the active isomer and prevents racemization during storage .

Receptor Affinity and Potency

This compound exhibits balanced α/β activity, unlike more selective analogs:

Compound α₁ Affinity β₁ Affinity β₂ Affinity Source
This compound +++ +++ +++
Northis compound ++++ ++ +
Isoprenaline + ++++ ++++
Phenylephrine ++++ - -

Key findings:

  • This compound is 4× more potent than noradrenaline at β₂-receptors, crucial for bronchodilation .
  • Isoprenaline’s β-selectivity makes it superior for bronchospasm but unsuitable for anaphylaxis (lacks vasoconstrictive α-effects) .

Stability and Formulation

UV and circular dichroism (CD) spectra studies reveal:

  • Absorption peaks at 280 nm (catechol group) and 221 nm (amine group) shift slightly in bitartrate vs. free base due to tartaric acid interactions .
  • Northis compound degrades faster under oxidative conditions, requiring antioxidant additives in formulations .

Analytical Methods

HPLC methods using phenylephrine as a reference substitute demonstrate:

  • This compound has a retention time of 8.2 min, distinct from northis compound (6.5 min) .
  • Recovery rates exceed 98% for both compounds, validating quantification accuracy .

Key Research Findings and Contradictions

  • Stereospecificity : Standard assays (e.g., trihydroxyindole) fail to distinguish D/L isomers of adrenaline, but CD spectroscopy confirms enantiomeric purity in bitartrate formulations .
  • Receptor Subtypes: this compound’s affinity for β₂-receptors is contested, with some studies showing 10× lower potency than isoprenaline , while others emphasize its non-selectivity .

Q & A

Q. What standardized protocols are recommended for quantifying adrenaline bitartrate in biological samples like plasma or urine?

The competitive ELISA method is widely used for quantification. Adrenaline is extracted using cis-diol-specific affinity gels, acylated, and enzymatically converted. A competitive ELISA then employs microtiter plates with immobilized antigens. Samples compete with solid-phase analytes for antibody binding sites, followed by peroxidase-conjugated detection and colorimetric measurement at 450 nm. Strict adherence to Good Laboratory Practice (GLP) and manual processing is advised to minimize variability .

Q. How can researchers ensure reproducibility in this compound experiments involving receptor binding assays?

Use high-purity (>95%) enantiomers (e.g., (-)-adrenaline bitartrate) to avoid confounding results from racemic mixtures. Validate receptor specificity with antagonists (e.g., phentolamine for α-adrenoreceptors) and controls like (+)-isoprenaline for β-receptors. Include dose-response curves and statistical validation (e.g., pA2 values for competitive antagonism) to confirm binding kinetics .

Q. What are critical considerations for preparing this compound solutions in physiological studies?

this compound is hygroscopic and light-sensitive. Prepare fresh solutions in ethanol or deionized water, and store at 2–8°C. For in vivo studies, use concentrations like 1:200,000 this compound with local anesthetics (e.g., lignocaine) to standardize vasoconstrictive effects. Include control groups without adrenaline to isolate its pharmacological impact .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo data on this compound’s receptor interactions be resolved?

In vitro studies often use isolated receptors (e.g., α2-adrenoceptors on platelets) with competitive antagonists like yohimbine. In vivo, systemic factors (e.g., metabolism, bioavailability) may alter outcomes. Cross-validate findings using techniques like Schild regression analysis (for pA2 values) and in vivo microdialysis to measure real-time neurotransmitter release .

Q. What methodological approaches are used to study this compound’s role in modulating cAMP signaling pathways?

Use tissue-specific assays (e.g., cardiac muscle strips) to measure cAMP accumulation via radioimmunoassays. Pre-treat tissues with phosphodiesterase inhibitors (e.g., papaverine) to amplify cAMP signals. Compare adrenaline’s effects with β-selective agonists (e.g., isoprenaline) and antagonists (e.g., propranolol) to dissect receptor contributions .

Q. How should researchers address variability in this compound’s stability during long-term experiments?

Stability is pH-dependent; use buffered solutions (pH 3–4) to prevent oxidation. Monitor degradation via HPLC with electrochemical detection or mass spectrometry. Include internal standards (e.g., deuterated adrenaline) for quantification accuracy. Avoid repeated freeze-thaw cycles by aliquoting samples .

Q. What strategies are effective for isolating this compound’s effects from endogenous catecholamines in clinical studies?

Administer α-methyl-p-tyrosine to inhibit endogenous catecholamine synthesis pre-trial. Use crossover study designs with washout periods. Measure metabolites (e.g., vanillylmandelic acid) to distinguish exogenous adrenaline from endogenous sources .

Methodological Challenges and Solutions

Q. How can researchers optimize competitive binding assays for this compound’s interaction with α/β-adrenoreceptors?

Use radiolabeled ligands (e.g., [³H]-RX821002 for α2-receptors) and perform saturation binding assays to determine Kd and Bmax. Include non-specific binding controls with excess unlabeled ligand. Analyze data via nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Ki values .

Q. What statistical methods are recommended for analyzing dose-dependent responses in this compound studies?

Apply the Hill equation for sigmoidal dose-response curves. Use paired t-tests for within-group comparisons and ANOVA for multi-group analyses. Report mean ± SEM and ensure power analysis is conducted to validate sample sizes .

Q. How can impurities in this compound preparations confound experimental outcomes, and how are they detected?

Contaminants like northis compound can activate non-target receptors. Use thin-layer chromatography (TLC) or LC-MS to verify purity. Pharmacopeial standards (e.g., USP) recommend colorimetric tests with sodium naphthoquinone sulfonate to detect noradrenaline contamination .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adrenaline bitartrate
Reactant of Route 2
Adrenaline bitartrate

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